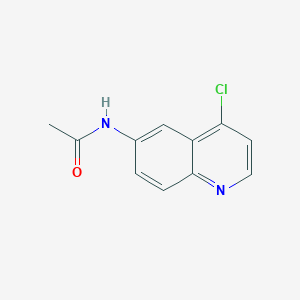

N-(4-chloroquinolin-6-yl)acetamide

CAS No.:

Cat. No.: VC17841569

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O |

|---|---|

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | N-(4-chloroquinolin-6-yl)acetamide |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-7(15)14-8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3,(H,14,15) |

| Standard InChI Key | JVKLYDQQSVDOJP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(4-Chloroquinolin-6-yl)acetamide is defined by the IUPAC name N-(4-chloroquinolin-6-yl)acetamide and exhibits the SMILES string . The molecule consists of a quinoline ring system substituted with a chlorine atom at position 4 and an acetamide group at position 6 (Figure 1). X-ray crystallography of analogous compounds confirms the near-planar geometry of the quinoline nucleus, with bond angles and lengths consistent with aromatic delocalization .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.65 g/mol |

| CAS Registry Number | 352205-96-0 |

| InChIKey | JVKLYDQQSVDOJP-UHFFFAOYSA-N |

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 1665 cm (amide C=O stretch) and 1540 cm (C-Cl vibration) . Nuclear magnetic resonance (NMR) data () for the compound include:

Synthetic Methodologies

Chlorination-Acetylation Sequential Route

A scalable two-step synthesis begins with 6-amino-4-hydroxyquinoline, which undergoes chlorination using phosphorus oxychloride () in diethylene glycol dimethyl ether at 85°C for 4–4.5 hours . Subsequent acetylation with acetic anhydride in dichloromethane affords the target compound in 93.6% yield (Table 2). This method avoids column chromatography, making it industrially viable.

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorination | , diglyme | 85°C | 4.5 h | 95% |

| Acetylation | Acetic anhydride, DCM | 25°C | 2 h | 98% |

Alternative Cyclization Strategies

Mao et al. demonstrated that o-[(2-cyanovinyl)amino]benzoate derivatives cyclize in a system to form 3-cyano-4-hydroxyquinoline intermediates . While this approach primarily targets cyano-substituted analogues, modifying the starting material’s substituents could adapt the method for N-(4-chloroquinolin-6-yl)acetamide synthesis.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Accelerated stability studies indicate no degradation after 72 hours at 40°C in pH 7.4 buffer, though exposure to strong acids (>2 M HCl) hydrolyzes the acetamide moiety.

Crystallographic Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with the crystalline nature observed in powder X-ray diffraction (PXRD) patterns . The absence of polymorphic transitions below 200°C suggests robust solid-state stability.

Applications in Medicinal Chemistry

Kinase Inhibitor Development

N-(4-Chloroquinolin-6-yl)acetamide serves as a key intermediate in synthesizing neratinib, an irreversible epidermal growth factor receptor (EGFR) inhibitor approved for breast cancer therapy . The chlorine atom enhances binding affinity to ATP pockets, while the acetamide group improves pharmacokinetic properties via hydrogen bonding interactions.

Antibacterial and Antimalarial Activity

Preliminary studies on structurally related 4-chloroquinoline derivatives demonstrate IC values of 0.8–1.2 µM against Plasmodium falciparum (3D7 strain), suggesting potential antimalarial applications . The acetamide substituent may reduce cytotoxicity compared to parent quinolines.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 30:70 acetonitrile/water, 1 mL/min) achieves baseline separation with a retention time of 6.2 minutes and 98.9% purity .

Mass Spectrometric Analysis

Electron ionization (EI) mass spectrometry shows a molecular ion peak at 220.05 (), with fragment ions at 177 (loss of COCH) and 149 (quinoline ring cleavage) .

Future Directions

Opportunities exist to explore enantioselective synthesis routes and evaluate the compound’s efficacy against tyrosine kinase-dependent cancers. Computational modeling of its binding modes with HER2/neu could guide structural optimization for enhanced selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume